![molecular formula C23H20BrN3O B117414 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Overview
Description
CCT 031374 hydrobromide is a chemical compound known for its role as an inhibitor of the transcription factor (TCF) and beta-catenin complex signaling. This compound has shown significant antitumor activity and is primarily used in scientific research . The molecular formula of CCT 031374 hydrobromide is C23H20BrN3O, and it has a molecular weight of 434.33 g/mol .
Mechanism of Action
Target of Action
CCT 031374 hydrobromide primarily targets the β-catenin/transcription factor (TCF) complex . This complex plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and migration .
Mode of Action
CCT 031374 hydrobromide acts as a potent inhibitor of the β-catenin/TCF complex signaling . It inhibits the TCF-dependent transcription of genes in the Wnt signaling pathway . This means that it prevents the transcription factor from activating the expression of Wnt-responsive genes, thereby modulating the pathway’s activity .
Biochemical Pathways
The primary biochemical pathway affected by CCT 031374 hydrobromide is the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, CCT 031374 hydrobromide disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they often include changes in cell growth and differentiation .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a solution and absorbed into the body. The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.
Result of Action
CCT 031374 hydrobromide has been shown to have antitumor activity . By inhibiting the β-catenin/TCF complex, it can reduce the growth of certain cancer cells, such as HCT116 colon cancer cells . It achieves this by inducing apoptosis, or programmed cell death, in these cells .
Biochemical Analysis
Biochemical Properties
CCT 031374 hydrobromide interacts with the β-catenin/transcription factor (TCF) complex, a key component in the Wnt signaling pathway . The nature of this interaction involves the inhibition of TCF-dependent transcription of genes .
Cellular Effects
CCT 031374 hydrobromide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CCT 031374 hydrobromide involves its binding to the β-catenin/TCF complex, inhibiting its function . This results in the suppression of TCF-dependent transcription of genes in the Wnt signaling pathway .
Preparation Methods
The synthesis of CCT 031374 hydrobromide involves several steps, including the preparation of intermediate compounds and the final hydrobromide salt formation. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving the formation of the imidazobenzimidazole core structure .
Chemical Reactions Analysis
CCT 031374 hydrobromide undergoes various chemical reactions, primarily involving its interaction with the beta-catenin and transcription factor complex. The compound is known to inhibit TCF-dependent transcription of genes in the Wnt signaling pathway . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent, with the compound showing good solubility in DMSO . The major products formed from these reactions are typically the inhibited forms of the target proteins, leading to reduced cell proliferation and tumor growth .
Scientific Research Applications
CCT 031374 hydrobromide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the Wnt/beta-catenin signaling pathway, which is crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis . In cancer research, CCT 031374 hydrobromide is used to investigate its potential as an antitumor agent by inhibiting the beta-catenin/TCF complex, thereby reducing tumor growth and proliferation . Additionally, it is used in stem cell research to study the effects of Wnt signaling on stem cell differentiation and maintenance .
Comparison with Similar Compounds
CCT 031374 hydrobromide is unique in its specific inhibition of the beta-catenin/TCF complex. Similar compounds include other beta-catenin inhibitors such as XAV939 and ICG-001 . While XAV939 inhibits tankyrase enzymes to promote beta-catenin degradation, ICG-001 disrupts the interaction between beta-catenin and the transcriptional co-activator CBP . CCT 031374 hydrobromide stands out due to its direct inhibition of the beta-catenin/TCF complex, making it a valuable tool in studying the Wnt signaling pathway and its role in cancer and stem cell biology .
Properties
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILENOYNNNGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


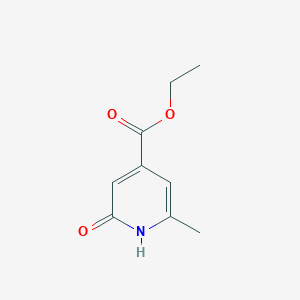
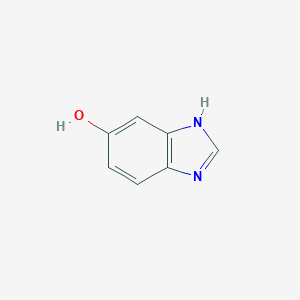
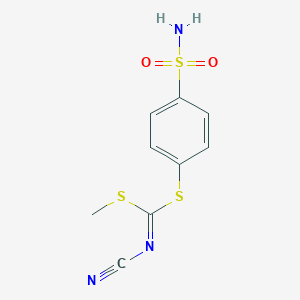
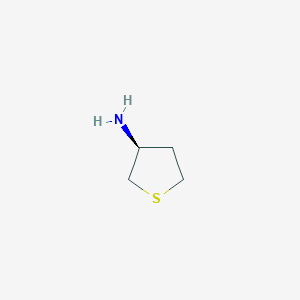
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
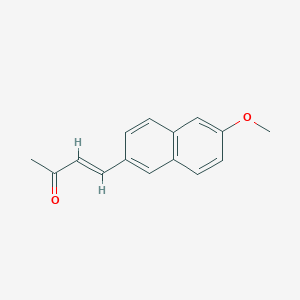
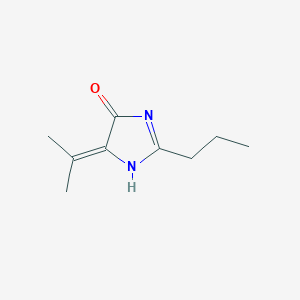
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
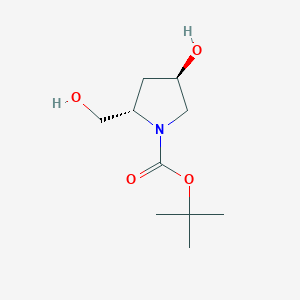
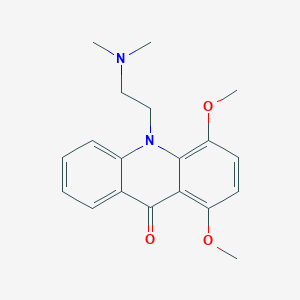
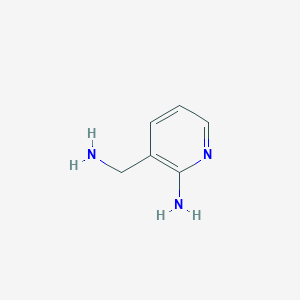
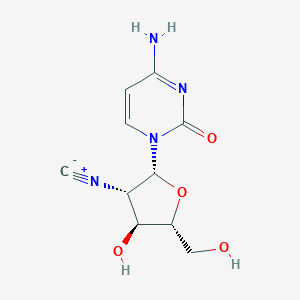
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
